molecular formula C15H20N4O4 B5830997 N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine

Cat. No. B5830997
M. Wt: 320.34 g/mol
InChI Key: JNQHQMSAFMHXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine, also known as DETAPAC, is a chelating agent that is used in scientific research. Chelating agents are compounds that can bind to metal ions, and DETAPAC has been shown to have a high affinity for iron.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine works by binding to iron ions, forming a stable complex that can be easily removed from biological systems. This allows researchers to study the effects of iron on biological processes without interference from unbound iron ions.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine can effectively chelate iron in biological systems, preventing the formation of harmful iron complexes that can cause oxidative damage. It has also been shown to be effective in treating iron overload disorders, such as hemochromatosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine in lab experiments is its high affinity for iron, which allows for efficient chelation of iron ions. However, one limitation is that it can also chelate other metal ions, which can interfere with certain experiments.

Future Directions

There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine. One area of interest is the development of more selective chelating agents that can target specific metal ions without interfering with others. Another area of research is the use of chelating agents in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, which have been linked to abnormal iron accumulation in the brain. Overall, N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine has shown great promise as a tool for studying the role of iron in biological systems, and it is likely to continue to be an important area of research in the future.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine can be synthesized from 2,4-dimethoxyaniline and ethyl acetoacetate, followed by reaction with hydrazine hydrate and ethyl chloroformate. The final product is obtained through a reaction with 2-amino-2-methyl-1-propanol.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine is commonly used in scientific research as a chelating agent for iron. It is used to study the role of iron in biological systems, as well as to investigate the effects of iron overload and iron deficiency.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,6-diethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-22-14-17-13(18-15(19-14)23-6-2)16-11-8-7-10(20-3)9-12(11)21-4/h7-9H,5-6H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQHQMSAFMHXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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